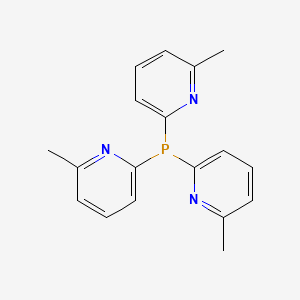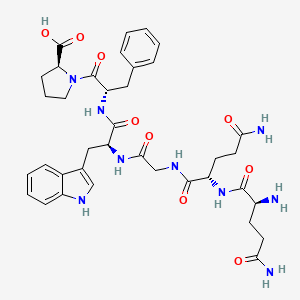![molecular formula C12H12Br2 B14272261 Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl- CAS No. 151265-24-6](/img/structure/B14272261.png)
Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl- is a compound that belongs to the bicyclo[3.1.0]hexane family. These compounds are characterized by their unique bicyclic structure, which includes a three-membered ring fused to a five-membered ring. The presence of bromine atoms and a phenyl group in this compound adds to its chemical complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes often involves the annulation of cyclopropenes with aminocyclopropanes. For instance, a (3 + 2) annulation process can be employed, where cyclopropenes react with cyclopropylanilines using an organic or iridium photoredox catalyst under blue LED irradiation . This method yields a range of cyclopropene and cyclopropylaniline derivatives with high diastereoselectivity.
Industrial Production Methods
Industrial production methods for bicyclo[3.1.0]hexane derivatives typically involve large-scale cyclopropanation reactions. These reactions often use carbenes and metallocarbenes to form the three-membered ring, which is then fused to a five-membered ring . The process is optimized for high yield and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Used in the production of high-performance materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl- involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biochemical effects. The presence of bromine atoms and a phenyl group enhances its reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Bicyclo[3.1.0]hexane: The parent compound without the bromine and phenyl substitutions.
3,6-Dioxa-bicyclo[3.1.0]hexane-2,4-dione: A compound with oxygen atoms in the ring structure.
Uniqueness
Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl- is unique due to the presence of bromine atoms and a phenyl group, which significantly alter its chemical properties and reactivity compared to other bicyclo[3.1.0]hexane derivatives. These substitutions make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
151265-24-6 |
|---|---|
Formule moléculaire |
C12H12Br2 |
Poids moléculaire |
316.03 g/mol |
Nom IUPAC |
6,6-dibromo-1-phenylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H12Br2/c13-12(14)10-7-4-8-11(10,12)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |
Clé InChI |
PTTFLXLJFPETSM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C1)(C2(Br)Br)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[(E)-4-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxy-3,4-bis(sulfanyl)but-3-enoxy]-hydroxyphosphoryl] [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14272181.png)
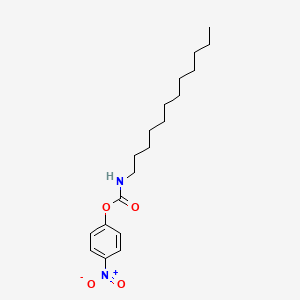
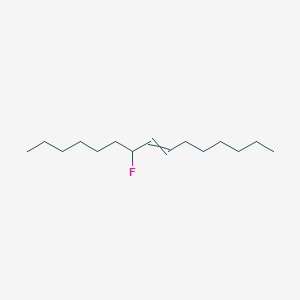
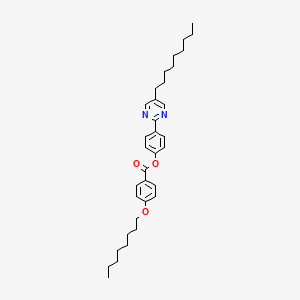
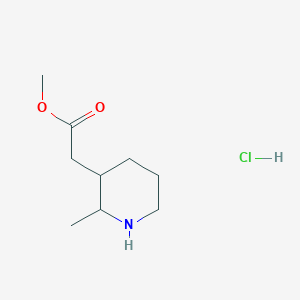
![(alphaR,betaR,2S)-beta-Methoxy-alpha-methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide](/img/structure/B14272211.png)
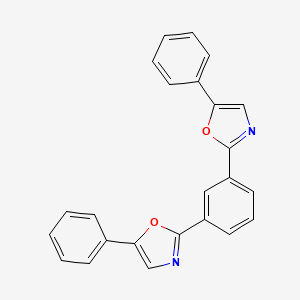
![Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester](/img/structure/B14272217.png)
silane](/img/structure/B14272223.png)
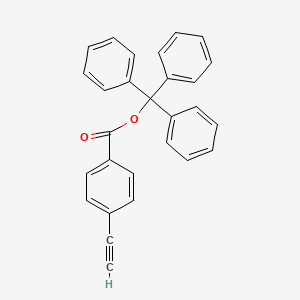
![7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol](/img/structure/B14272242.png)
